molecular formula C8H9BrN2O B13428467 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine

4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine

Cat. No.: B13428467
M. Wt: 229.07 g/mol
InChI Key: NBPIPGPMVYQPFM-UHFFFAOYSA-N
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Description

4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 4-position and a tetrahydrofuran ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a brominated pyrimidine derivative and a tetrahydrofuran-2-yl boronic acid. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include substituted pyrimidines, lactones, and various tetrahydrofuran derivatives .

Scientific Research Applications

4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

  • 4-Bromo-2-(tetrahydrofuran-2-yl)pyrimidine
  • 5-Bromo-2-(tetrahydrofuran-2-yl)pyrimidine
  • 6-Bromo-2-(tetrahydrofuran-2-yl)pyrimidine

Comparison: 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-6-(oxolan-2-yl)pyrimidine

InChI

InChI=1S/C8H9BrN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2

InChI Key

NBPIPGPMVYQPFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC(=NC=N2)Br

Origin of Product

United States

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